molecular formula C10H16O2 B2552934 7-(Hydroxymethyl)spiro[3.5]nonan-2-one CAS No. 2551118-63-7

7-(Hydroxymethyl)spiro[3.5]nonan-2-one

Cat. No.: B2552934
CAS No.: 2551118-63-7
M. Wt: 168.236
InChI Key: ZOKMGPVAEKDEKK-UHFFFAOYSA-N
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Description

7-(Hydroxymethyl)spiro[35]nonan-2-one is a chemical compound characterized by a spirocyclic structure, which includes a nonane ring fused with a spiro center

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Hydroxymethyl)spiro[3.5]nonan-2-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of a suitable precursor with a reagent that facilitates the formation of the spiro center. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 7-(Hydroxymethyl)spiro[3.5]nonan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The carbonyl group in the spirocyclic structure can be reduced to form an alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base or acid catalyst.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-(Hydroxymethyl)spiro[3.5]nonan-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-(Hydroxymethyl)spiro[3.5]nonan-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The spirocyclic structure may also contribute to the compound’s stability and reactivity, making it a valuable tool in various applications.

Comparison with Similar Compounds

    7-(Hydroxymethyl)spiro[3.5]nonane: Lacks the carbonyl group present in 7-(Hydroxymethyl)spiro[3.5]nonan-2-one.

    Spiro[3.5]nonan-2-one: Lacks the hydroxymethyl group.

    7-(Methoxymethyl)spiro[3.5]nonan-2-one: Contains a methoxymethyl group instead of a hydroxymethyl group.

Uniqueness: this compound is unique due to the presence of both the hydroxymethyl and carbonyl groups, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups with the spirocyclic structure makes it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

7-(hydroxymethyl)spiro[3.5]nonan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c11-7-8-1-3-10(4-2-8)5-9(12)6-10/h8,11H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKMGPVAEKDEKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CO)CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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